molecular formula C16H16N2O5S B5682526 Methyl 4-({[(4-methylphenyl)sulfonyl]carbamoyl}amino)benzoate

Methyl 4-({[(4-methylphenyl)sulfonyl]carbamoyl}amino)benzoate

Cat. No.: B5682526
M. Wt: 348.4 g/mol
InChI Key: XIONMPTXZOQNHA-UHFFFAOYSA-N
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Description

Methyl 4-({[(4-methylphenyl)sulfonyl]carbamoyl}amino)benzoate is a chemical compound with the molecular formula C17H18N2O5S. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzoate group, a sulfonyl group, and a carbamoyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-({[(4-methylphenyl)sulfonyl]carbamoyl}amino)benzoate typically involves the reaction of 4-methylbenzenesulfonyl chloride with methyl 4-aminobenzoate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({[(4-methylphenyl)sulfonyl]carbamoyl}amino)benzoate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Scientific Research Applications

Methyl 4-({[(4-methylphenyl)sulfonyl]carbamoyl}amino)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 4-({[(4-methylphenyl)sulfonyl]carbamoyl}amino)benzoate involves its interaction with specific molecular targets. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activities. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-((4-methylphenyl)sulfonyl)amino)acetyl)amino)benzoate
  • 4-Methyl-N-(4-(((4-methylphenyl)sulfonyl)amino)phenyl)benzenesulfonamide

Uniqueness

Methyl 4-({[(4-methylphenyl)sulfonyl]carbamoyl}amino)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits a unique reactivity profile and potential therapeutic applications.

Properties

IUPAC Name

methyl 4-[(4-methylphenyl)sulfonylcarbamoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O5S/c1-11-3-9-14(10-4-11)24(21,22)18-16(20)17-13-7-5-12(6-8-13)15(19)23-2/h3-10H,1-2H3,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIONMPTXZOQNHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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